Potent HDAC inhibitor (IC50 = 77 nM, HDAC1). Shows antiproliferative effects in cancer cell lines (IC50 values are 480, 560, 480, and 340 nM for A2780, COLO 205 and HCT-116 and PC-3 lines respectively). Shows antitumor and potent antimalarial effects in vivo. Orally active.
Inhibition of histone deacetylases (HDACs) leads to accumulation of acetylated histones, resulting in a variety of cell type-dependent responses including apoptosis, necrosis, differentiation, cell survival, inhibition of proliferation, and cytostasis. SB939 is an HDAC inhibitor that displays an IC50 value of 77 nM in an in vitro HDAC1 activity assay and prevents proliferation of ovarian (A2780), colon (COLO 205 and HCT116), and prostate cancer (PC-3) cell lines at IC50 values of 0.48, 0.56, 0.48, and 0.34 μM, respectively. SB939 is a pan-HDAC inhibitor binding all HDAC isozymes with similar affinity (Kis = 16-28 nM) with the exception of HDAC6 and 7 (Kis = 247 and 104 nM, respectively). SB939 demonstrates good bioavailability in vivo and significantly inhibits tumor growth in various xenograft mouse models at doses ranging from 25-100 mg/kg. It is being evaluated in phase I and phase II clinical trials in both hematological and solid tumor patients.
A potent pan-HDAC inhibitor
Pracinostat, also known as SB939, is an orally bioavailable, small-molecule histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Pracinostat inhibits HDACs, which may result in the accumulation of highly acetylated histones, followed by the induction of chromatin remodeling; the selective transcription of tumor suppressor genes; the tumor suppressor protein-mediated inhibition of tumor cell division; and, finally, the induction of tumor cell apoptosis. In March 2014, pracinostat has granted Orphan Drug for acute myelocytic leukemia (AML) and for the treatment of T-cell lymphoma by the Food and Drug Administration.